

Absolute Configuration of Sophoraflavanone H: A Technical Guide

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972

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Introduction

Sophoraflavanone H is a complex polyphenol natural product, distinguished by its hybrid structure that incorporates a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone ring system. Initially isolated from the root of *Sophora moorcroftiana*, its intricate stereochemistry posed a significant challenge for unambiguous structural elucidation.^[1] While relative stereochemistry was previously suggested by NMR studies, the definitive absolute configuration was only recently established through total synthesis.^{[1][2]} This guide provides a comprehensive overview of the experimental evidence and methodologies used to determine the absolute configuration of **Sophoraflavanone H**, presenting key data and protocols for the scientific community.

Absolute Configuration

The absolute configuration of **Sophoraflavanone H** has been unequivocally determined to be (2S, 7''R, 8''R). This was established through the first total synthesis of the natural product and its diastereomer, with the final confirmation provided by X-ray crystallographic analysis and circular dichroism (CD) spectral studies of synthetic derivatives.^{[1][2]}

Quantitative Stereochemical Data

The empirical determination of **Sophoraflavanone H**'s stereochemistry is supported by key quantitative data obtained from chiroptical measurements of synthetic intermediates and the final product.

Property	Value	Conditions	Reference
Specific Rotation of Synthetic Intermediate (13b)	$[\alpha]_{\text{D}25} +1.8$	(c 0.45, CHCl ₃)	Murakami et al., 2020
Specific Rotation of Synthetic Sophoraflavanone H (1)	$[\alpha]_{\text{D}25} -25.9$	(c 0.20, MeOH)	Murakami et al., 2020

Experimental Protocols

The determination of the absolute configuration of **Sophoraflavanone H** hinged on rigorous experimental work, primarily X-ray crystallography and electronic circular dichroism spectroscopy.

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provided the ultimate, non-empirical proof of the relative and absolute stereochemistry of a key synthetic intermediate, which was then correlated to the final natural product.

Protocol for X-ray Crystallography of Intermediate 13b:

- **Crystal Growth:** Single crystals of the synthetic intermediate suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate and hexane.
- **Data Collection:** A colorless prism crystal was mounted on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). Data was collected at a temperature of 123 K.
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute structure was determined based on the Flack parameter. The crystallographic data was deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1968420.[2]

Electronic Circular Dichroism (ECD) Spectroscopy

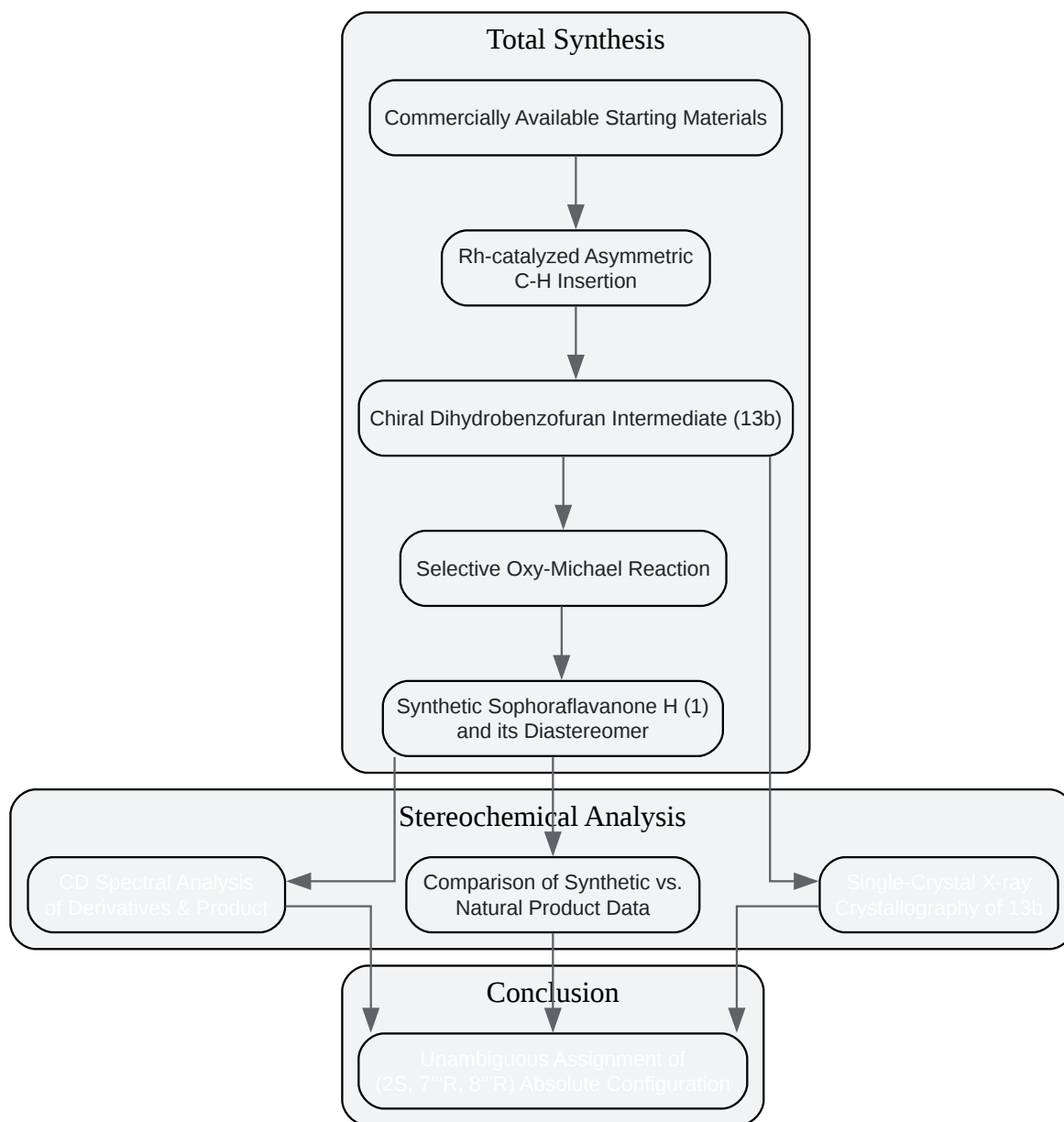
ECD spectroscopy was employed to correlate the stereochemistry of synthetic intermediates and the final product, further confirming the absolute configuration.

Protocol for ECD Spectral Analysis:

- **Sample Preparation:** Samples of the synthetic intermediates and final **Sophoraflavanone H** were dissolved in methanol to a concentration suitable for ECD analysis (e.g., 0.1 mg/mL).
- **Instrumentation:** ECD spectra were recorded on a spectropolarimeter at room temperature.
- **Data Acquisition:** Spectra were acquired over a wavelength range of 200-400 nm. Multiple scans were averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent (methanol) was recorded and subtracted from the sample spectra.
- **Data Analysis:** The experimental ECD spectra of the synthetic products were compared with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations to establish stereochemical relationships.

Logical and Experimental Workflow

The following diagram illustrates the workflow used to determine the absolute configuration of **Sophoraflavanone H**.



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Workflow for the determination of the absolute configuration.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for **Sophoraflavanone H** are not yet extensively reported, research on its biological activities and those of closely related compounds provides valuable context for drug development professionals.

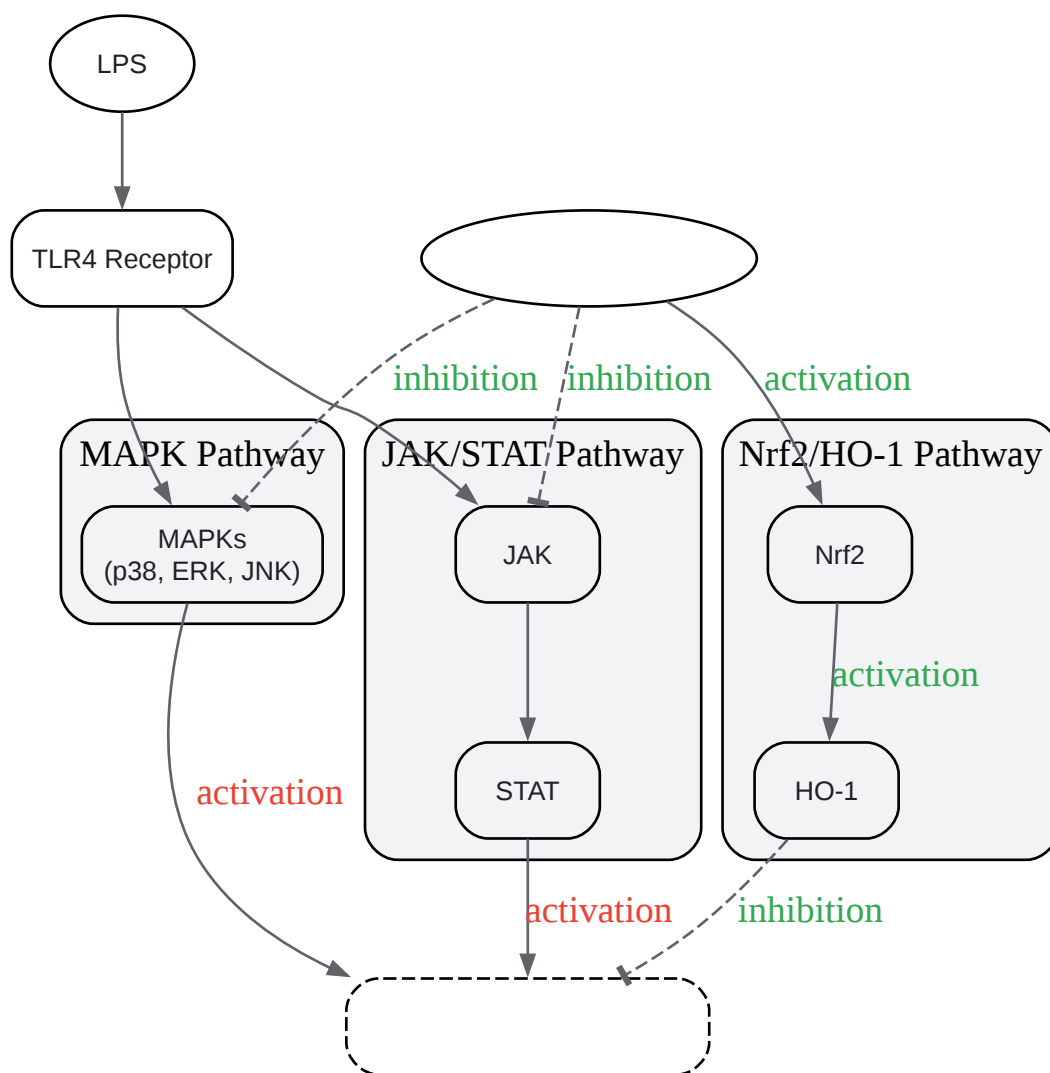
Cytotoxicity and Antibacterial Activity

Sophoraflavanone H and its derivatives have demonstrated noteworthy biological activities. They have shown cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) and antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VREF).

Relevant Signaling Pathways of Sophoraflavanone G

Studies on the structurally similar Sophoraflavanone G (SG) offer insights into potential mechanisms of action for this class of compounds. SG has been shown to possess anti-neuroinflammatory effects by modulating multiple key signaling pathways in lipopolysaccharide (LPS)-activated microglial cells. The inhibition of pro-inflammatory mediator production by SG is linked to the downregulation of the MAPK, JAK/STAT, and activation of the Nrf2/HO-1 signaling pathways.

The diagram below illustrates the known signaling pathways modulated by the related compound, Sophoraflavanone G.



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Signaling pathways modulated by Sophoraflavanone G.

Conclusion

The absolute configuration of **Sophoraflavanone H** is confirmed as (2S, 7''R, 8''R) through a combination of total synthesis and rigorous spectroscopic and crystallographic analysis. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and medicinal chemistry. The promising biological activities of **Sophoraflavanone H**, contextualized by the known signaling pathway interactions of related compounds, underscore its potential as a lead compound in drug discovery and development.

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References

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